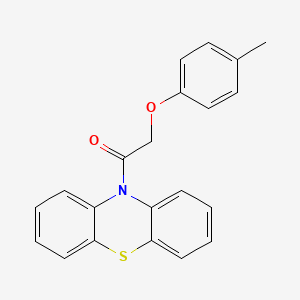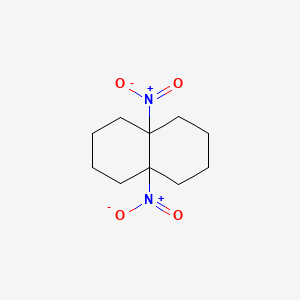
4a,8a-Dinitrodecahydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4a,8a-Dinitrodecahydronaphthalene is an organic compound with the molecular formula C10H16N2O4. It is a derivative of decahydronaphthalene, where two nitro groups are attached to the 4a and 8a positions of the decahydronaphthalene ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4a,8a-Dinitrodecahydronaphthalene typically involves the nitration of decahydronaphthalene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds through the formation of nitronium ions (NO2+), which then attack the decahydronaphthalene ring to form the dinitro compound .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. Safety measures are crucial due to the exothermic nature of the nitration reaction and the handling of concentrated acids.
Analyse Chemischer Reaktionen
Types of Reactions
4a,8a-Dinitrodecahydronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4a,8a-Diaminodecahydronaphthalene.
Substitution: Various substituted decahydronaphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4a,8a-Dinitrodecahydronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4a,8a-Dinitrodecahydronaphthalene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4a,8a-Dihydronaphthalene: A related compound with hydrogen atoms instead of nitro groups at the 4a and 8a positions.
4a,8a-Dibromodecahydronaphthalene: Another derivative with bromine atoms at the 4a and 8a positions.
Uniqueness
4a,8a-Dinitrodecahydronaphthalene is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential applications compared to its hydrogen or bromine-substituted analogs. The nitro groups enhance its ability to participate in reduction and substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
50778-13-7 |
|---|---|
Molekularformel |
C10H16N2O4 |
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
4a,8a-dinitro-1,2,3,4,5,6,7,8-octahydronaphthalene |
InChI |
InChI=1S/C10H16N2O4/c13-11(14)9-5-1-2-6-10(9,12(15)16)8-4-3-7-9/h1-8H2 |
InChI-Schlüssel |
CQGVSBSSFFMSRC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CCCCC2(C1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


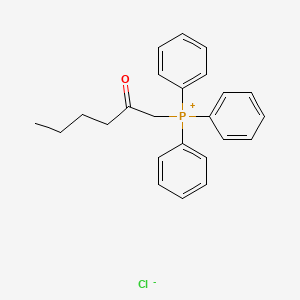
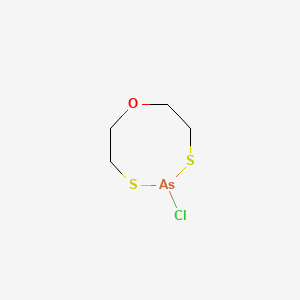
![1-[4-(2-Oxopentylidene)-1,3-dithietan-2-ylidene]pentan-2-one](/img/structure/B14656496.png)

stannane](/img/structure/B14656516.png)
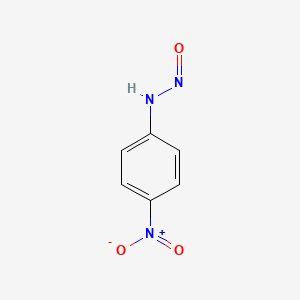

![O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate](/img/structure/B14656537.png)
![Butan-2-yl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14656544.png)
![N-[(4-Methoxyphenyl)methylideneamino]-4-methyl-benzamide](/img/structure/B14656549.png)

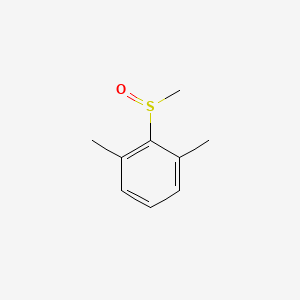
![2-{(E)-[(Pyridin-4-yl)methylidene]amino}benzoic acid](/img/structure/B14656567.png)
